molecular formula C15H20FN5O B3803090 2-{[1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethyl]amino}-N-(2-fluorobenzyl)acetamide

2-{[1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethyl]amino}-N-(2-fluorobenzyl)acetamide

Cat. No.: B3803090
M. Wt: 305.35 g/mol
InChI Key: HTBOYDQYQYSYNH-UHFFFAOYSA-N
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Description

The compound “2-{[1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethyl]amino}-N-(2-fluorobenzyl)acetamide” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the 1,2,4-triazole ring, possibly through a cyclization reaction . The exact method would depend on the starting materials and the specific conditions required .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The 1,2,4-triazole ring is a five-membered ring containing three nitrogen atoms and two carbon atoms . The presence of the nitrogen atoms can result in the formation of hydrogen bonds .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the 1,2,4-triazole ring and the other functional groups in the molecule. The triazole ring can participate in various chemical reactions . The exact reactions would depend on the conditions and the reagents used .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, and stability .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s intended for use as a drug, it would interact with biological targets in the body. The 1,2,4-triazole ring is found in many pharmaceutical compounds and can interact with various biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s used. Proper safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound could include further studies on its synthesis, properties, and potential applications. It could also be investigated for its potential use in pharmaceuticals, given the known biological activity of 1,2,4-triazole compounds .

Properties

IUPAC Name

2-[1-(2-ethyl-1,2,4-triazol-3-yl)ethylamino]-N-[(2-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FN5O/c1-3-21-15(19-10-20-21)11(2)17-9-14(22)18-8-12-6-4-5-7-13(12)16/h4-7,10-11,17H,3,8-9H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTBOYDQYQYSYNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC=N1)C(C)NCC(=O)NCC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethyl]amino}-N-(2-fluorobenzyl)acetamide
Reactant of Route 2
2-{[1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethyl]amino}-N-(2-fluorobenzyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-{[1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethyl]amino}-N-(2-fluorobenzyl)acetamide
Reactant of Route 4
2-{[1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethyl]amino}-N-(2-fluorobenzyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-{[1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethyl]amino}-N-(2-fluorobenzyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-{[1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethyl]amino}-N-(2-fluorobenzyl)acetamide

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